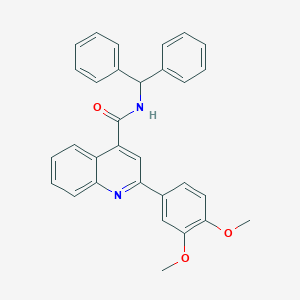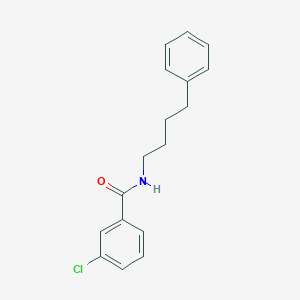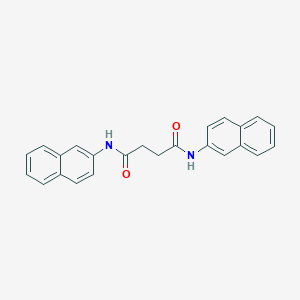![molecular formula C17H19NO4 B329598 BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B329598.png)
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C17H19NO4 It is known for its unique chemical structure, which includes a butyl ester group, a furoyl group, and an aminobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the acylation of the resulting butyl 4-aminobenzoate with 5-methyl-2-furoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group in the aminobenzoate moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Carboxylic acids derived from the furoyl group.
Reduction: Amines derived from the nitro group.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE can be compared with other similar compounds such as:
Butyl 4-aminobenzoate: Lacks the furoyl group, resulting in different chemical properties and reactivity.
Methyl 4-[(5-methyl-2-furoyl)amino]benzoate: Contains a methyl ester group instead of a butyl ester group, affecting its solubility and reactivity.
Ethyl 4-[(5-methyl-2-furoyl)amino]benzoate: Contains an ethyl ester group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
butyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H19NO4/c1-3-4-11-21-17(20)13-6-8-14(9-7-13)18-16(19)15-10-5-12(2)22-15/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
Clé InChI |
BEEUOMXWBGZWOV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


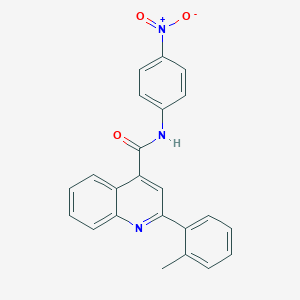
![Ethyl 2-[(phenylacetyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B329516.png)

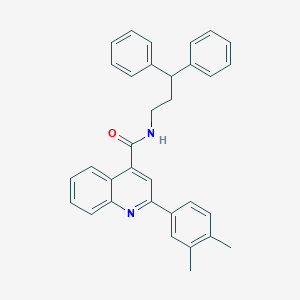
![3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]-](/img/structure/B329521.png)
![4-nitro-N-[3-({4-nitrobenzoyl}amino)-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B329522.png)
![2-(5-chlorothiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B329523.png)
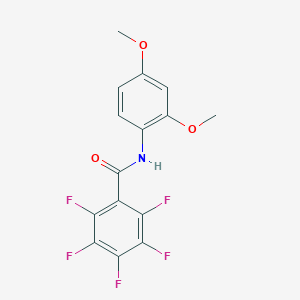
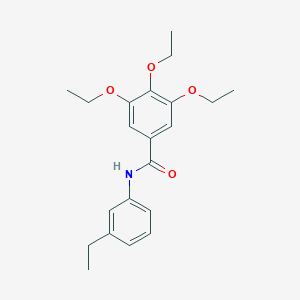
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-diethylacetamide](/img/structure/B329529.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-{[3-(2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B329530.png)
